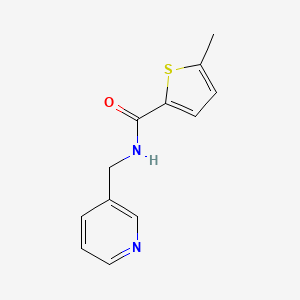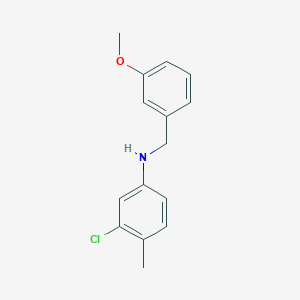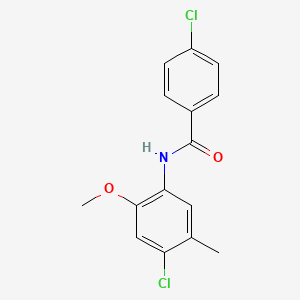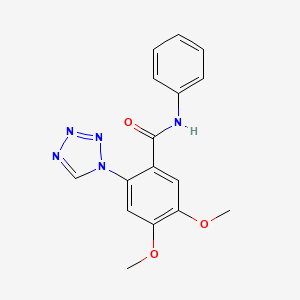
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMG-9 is a novel small molecule that has been synthesized and studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it can be synthesized using a simple and efficient method. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further study. However, one limitation of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its activity.
Zukünftige Richtungen
There are several future directions for the study of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be studied in combination with other compounds to determine if it has synergistic effects. Finally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be studied in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroaniline, 3-methylbenzaldehyde, and N-methylglycine in the presence of a catalyst and a solvent. The resulting product is N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied in vitro and in vivo for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-15(10-12)19(23(2,21)22)11-16(20)18-14-8-6-13(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACWRMJEQEVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)





![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)